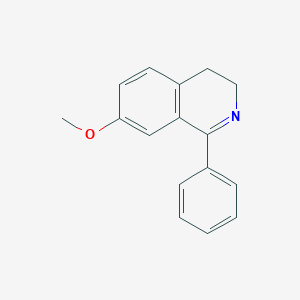
7-Methoxy-1-phenyl-3,4-dihydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydro-7-methoxy-1-phenylisoquinoline is a synthetic organic compound belonging to the isoquinoline family. Isoquinolines are a class of heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-7-methoxy-1-phenylisoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the isoquinoline ring system .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale reactions, ensuring higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: 3,4-Dihydro-7-methoxy-1-phenylisoquinoline undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions at the aromatic ring, facilitated by reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents.
Major Products:
Oxidation: Isoquinoline N-oxide.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Halogenated or nitrated isoquinoline derivatives.
科学的研究の応用
3,4-Dihydro-7-methoxy-1-phenylisoquinoline has diverse applications in scientific research:
作用機序
The mechanism of action of 3,4-Dihydro-7-methoxy-1-phenylisoquinoline involves its interaction with specific molecular targets and pathways:
類似化合物との比較
1,2,3,4-Tetrahydroisoquinoline: Shares a similar core structure but lacks the methoxy and phenyl substituents.
6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline: Similar structure with additional methoxy groups.
Uniqueness: 3,4-Dihydro-7-methoxy-1-phenylisoquinoline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other isoquinoline derivatives .
特性
CAS番号 |
104576-31-0 |
|---|---|
分子式 |
C16H15NO |
分子量 |
237.30 g/mol |
IUPAC名 |
7-methoxy-1-phenyl-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C16H15NO/c1-18-14-8-7-12-9-10-17-16(15(12)11-14)13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3 |
InChIキー |
XRJNMEBBXFLFBW-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(CCN=C2C3=CC=CC=C3)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















